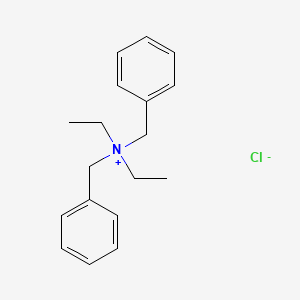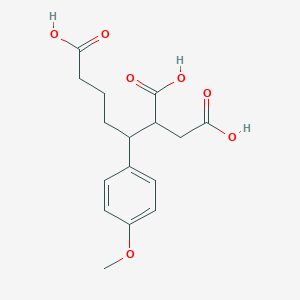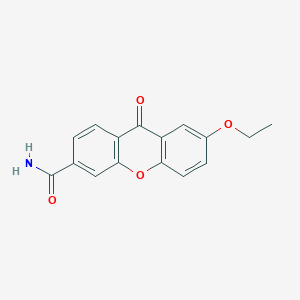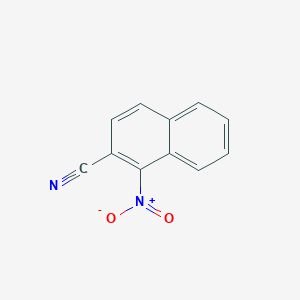
Dibenzyl(diethyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(diethyl)azanium;chloride is a quaternary ammonium compound, characterized by the presence of two benzyl groups and two ethyl groups attached to a nitrogen atom, with a chloride ion as the counterion. This compound is known for its surfactant properties and is used in various applications due to its ability to disrupt intermolecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl(diethyl)azanium;chloride can be synthesized through a quaternization reaction. This involves the reaction of dibenzylamine with diethyl sulfate or ethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(diethyl)azanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid under specific conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dibenzylamine and diethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Substitution: Products include various quaternary ammonium salts.
Oxidation: Major products are benzaldehyde and benzoic acid.
Hydrolysis: Products are dibenzylamine and diethylamine.
Applications De Recherche Scientifique
Dibenzyl(diethyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in cell biology studies to disrupt cell membranes and study membrane permeability.
Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its surfactant properties.
Mécanisme D'action
The primary mechanism of action of dibenzyl(diethyl)azanium;chloride involves the disruption of intermolecular interactions within cell membranes. This disruption leads to the dissociation of lipid bilayers, compromising cellular permeability and causing leakage of cellular contents. The compound targets the lipid components of the membrane, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant properties, used widely as a disinfectant.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound used in DNA extraction and as a surfactant in various applications.
Uniqueness
Dibenzyl(diethyl)azanium;chloride is unique due to its specific combination of benzyl and ethyl groups, which confer distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it particularly valuable in both research and industrial applications.
Propriétés
Numéro CAS |
5197-88-6 |
|---|---|
Formule moléculaire |
C18H24ClN |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
dibenzyl(diethyl)azanium;chloride |
InChI |
InChI=1S/C18H24N.ClH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VSCYLSLFZOEXPK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)

![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)


![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)

![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)


